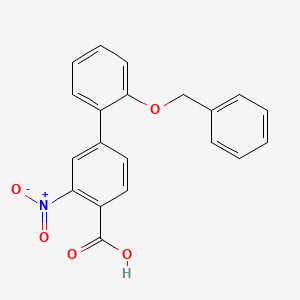

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid

Description

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a benzyloxy group attached to the 2-position of a phenyl ring, which is further linked to the 4-position of the benzoic acid core. The nitro group is located at the 2-position of the benzoic acid moiety. This structural configuration imparts unique physicochemical properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-nitro-4-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)17-11-10-15(12-18(17)21(24)25)16-8-4-5-9-19(16)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADOAYBODGZLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692208 | |

| Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261981-27-4 | |

| Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process:

Nitration: The initial step involves the nitration of benzoic acid to introduce the nitro group.

Benzylation: The next step is the benzylation of the phenyl ring, which can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid can undergo various types of chemical reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

Reduction: 4-(2-Aminophenyl)-2-nitrobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 4-(2-Carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid with related nitrobenzoic acid derivatives:

Physicochemical Properties

Solubility :

- The benzyloxy group in 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid increases hydrophobicity compared to 2-nitrobenzoic acid, which has a solubility of 4.20 × 10⁻² mol/L in water at 303 K . Hydrotropes like sodium acetate enhance solubility by forming aggregates, but this effect is structure-dependent .

- Acifluorfen, with trifluoromethyl and chloro groups, exhibits low water solubility, aligning with its herbicidal activity .

Acidity :

Key Research Findings

Solubility Enhancement :

- 2-Nitrobenzoic acid’s solubility increases 20.12-fold with sodium acetate, achieving a mass transfer coefficient enhancement factor of 9.50 . This contrasts with bulkier derivatives like 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid, where solubility is likely lower due to steric hindrance.

Analytical Methods :

- 4-(Methylsulfonyl)-2-nitrobenzoic acid is quantified in crops via liquid chromatography, demonstrating its stability and detectability in complex matrices .

Biological Activity

4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid (CAS No. 1261981-27-4) is an organic compound characterized by the presence of a benzyloxy group and a nitro group attached to a benzoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure that allows for various chemical modifications. Its synthesis typically involves multiple steps, including nitration, benzylation, and coupling reactions, often utilizing palladium-catalyzed methods for efficiency and yield optimization.

The biological activity of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates capable of modifying nucleophilic sites in proteins and DNA, potentially influencing cellular processes.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals, thereby protecting cells from oxidative damage. For instance, studies have demonstrated its ability to inhibit lipid peroxidation effectively, a key process linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid. It has been evaluated for its ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. The compound showed significant inhibition rates compared to standard anti-inflammatory agents, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

Case Studies

Study 1: Antioxidant Efficacy

A study conducted on various derivatives of benzoic acid, including 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid, assessed their radical scavenging activity using DPPH and ABTS assays. The results indicated that this compound exhibited a notable percentage inhibition (up to 81%) against DPPH radicals after 60 minutes of exposure, showcasing its strong antioxidant capabilities .

Study 2: Inhibition of Lipid Peroxidation

In another investigation focusing on lipid peroxidation, 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid was tested alongside other compounds. It demonstrated a significant reduction in malondialdehyde levels, a marker for lipid peroxidation, indicating its effectiveness in preventing oxidative damage in cellular membranes.

Comparative Analysis

To understand the uniqueness of 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid relative to similar compounds, a comparison was made with other benzyloxy-substituted benzoic acids:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid | Nitro group enhances reactivity | Strong antioxidant and anti-inflammatory effects |

| 4-(2-Benzyloxyphenyl)-2-aminobenzoic acid | Amino group instead of nitro | Moderate antioxidant activity |

| 4-(2-Benzyloxyphenyl)-3-carboxybenzoic acid | Carboxylic acid group | Limited biological activity |

This table illustrates that while similar compounds exist, the presence of the nitro group in 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid significantly enhances its reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.